molecular formula C19H19N3OS B2581732 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea CAS No. 1421449-60-6

1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea

Cat. No. B2581732
CAS RN: 1421449-60-6
M. Wt: 337.44
InChI Key: VNSUJNWEKWULPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” is a synthetic organic compound with potential pharmacological activity. It is a part of the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The molecular formula of this compound is C19H19N3OS.


Synthesis Analysis

The synthesis of similar compounds, such as 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be studied using various techniques. For instance, the reaction of the compound with other reagents can be monitored using NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be determined using various techniques. For instance, the melting point of the compound can be determined using Differential Scanning Calorimetry (DSC) . The molecular weight of the compound is 337.44.

Scientific Research Applications

Antimicrobial Activity

Some compounds similar to “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” have shown discrete antimicrobial activity . This suggests that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” may also have potential as an antimicrobial agent.

Agricultural Applications

Research has found that certain compounds with similar structures can promote rapeseed growth and increase seed yield and oil content . This indicates that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in agricultural applications to enhance crop yields.

Anticancer Properties

Thiazole derivatives, which “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” is a part of, have been found to possess anticancer properties . This suggests that this compound could potentially be used in the development of new anticancer drugs.

Antidiabetic Activity

Thiazole derivatives have also been found to have antidiabetic activity . This indicates that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in the treatment of diabetes.

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in the treatment of inflammatory conditions.

Antihypertensive Properties

Thiazole derivatives have been found to have antihypertensive properties . This indicates that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in the treatment of hypertension.

Anti-Alzheimer’s Activity

Thiazole derivatives have been found to have anti-Alzheimer’s activity . This suggests that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in the treatment of Alzheimer’s disease.

COX-1 Inhibitory Activity

Compounds similar to “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” have shown weak COX-1 inhibitory activity . This suggests that this compound could potentially be used as a COX-1 inhibitor.

Future Directions

The future directions for the research on “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could include further studies to confirm its pharmacological activities and to explore its potential applications in various fields such as medicine and industry. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSUJNWEKWULPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.